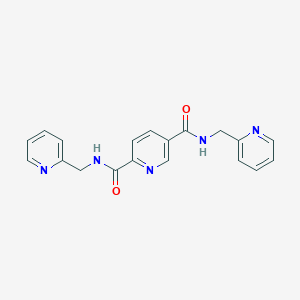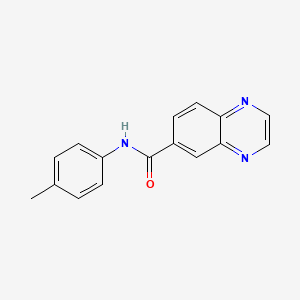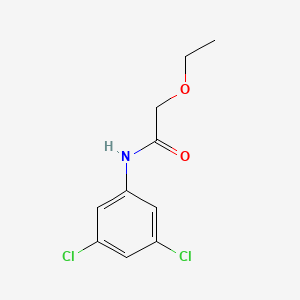
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is a complex organic compound featuring a pyridine backbone with two pyridin-2-ylmethyl groups attached to the nitrogen atoms at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide has several scientific research applications:
Coordination Chemistry: It acts as a ligand to form coordination complexes with transition metals, which are useful in catalysis and materials science.
Biological Studies: The compound can be used to study metal ion interactions in biological systems, potentially leading to the development of new therapeutic agents.
Material Science:
Mechanism of Action
The mechanism of action of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic activity. The compound can also form hydrogen bonds and π-π interactions, contributing to its stability and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: Similar in structure but lacks the dicarboxamide functionality.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pincer-type ligand with different substitution patterns.
N,N-Di-2-picolylamine: A related compound with two pyridin-2-ylmethyl groups but different connectivity.
Uniqueness
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern and the presence of two amide groups, which enhance its ability to form stable coordination complexes and participate in various chemical reactions. This makes it a versatile compound for applications in coordination chemistry, materials science, and biological studies.
Properties
IUPAC Name |
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(23-12-15-5-1-3-9-20-15)14-7-8-17(22-11-14)19(26)24-13-16-6-2-4-10-21-16/h1-11H,12-13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFAFMXTLOAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7484327.png)
![N-[2-oxo-2-(propan-2-ylamino)ethyl]-4-phenoxybutanamide](/img/structure/B7484335.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7484341.png)
![1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE](/img/structure/B7484349.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B7484353.png)

![[4-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7484366.png)
![7-Fluoro-3-[(2-methylphenyl)methyl]quinazolin-4-one](/img/structure/B7484370.png)


![1-[1-Adamantyl(dimorpholin-4-yl)-lambda5-phosphanylidene]-3-(4-chlorophenyl)urea](/img/structure/B7484402.png)

![2-(4-Chlorophenyl)-5-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7484424.png)
![4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)
